molecular formula C21H25Cl2N3O B2793938 2,4-dichloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898431-14-6

2,4-dichloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2793938
CAS No.: 898431-14-6
M. Wt: 406.35
InChI Key: JRCATXPSPQVTEW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. This benzamide derivative features a distinct molecular architecture, combining a 2,4-dichlorobenzamide moiety with a 4-methylpiperazine group connected via a phenethyl linker. This structural motif is characteristic of compounds investigated for their potential to interact with various biological targets, particularly in the central nervous system. Related piperazinyl benzamide compounds have been explored for their activity in a range of therapeutic areas, underscoring the research value of this chemical scaffold. The primary research application of this compound is as a chemical intermediate and pharmacological probe . Its structure suggests potential as a candidate for screening against enzyme families such as kinases, phosphodiesterases, or G-protein coupled receptors. Furthermore, the compound's cationic amphiphilic nature , contributed by the piperazine moiety, indicates it may inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism associated with the study of drug-induced phospholipidosis. This makes it a valuable tool for investigating this form of drug toxicity and for in vitro safety screening during drug development campaigns. Researchers utilize this compound strictly For Research Use Only ; it is not intended for diagnostic or therapeutic applications. It is offered with high purity and should be stored in a cool, dry environment, sealed under inert conditions to ensure long-term stability.

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O/c1-15-3-5-16(6-4-15)20(26-11-9-25(2)10-12-26)14-24-21(27)18-8-7-17(22)13-19(18)23/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCATXPSPQVTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dichlorobenzamide moiety attached to a piperazine derivative. Its molecular formula is C18H22Cl2N2O, with a molecular weight of approximately 357.29 g/mol.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Inhibition of Kinases : The compound has shown inhibitory effects on specific kinases, which are crucial in cancer cell proliferation and survival. For instance, it has been noted to inhibit RET kinase activity, which is significant in certain cancers .
  • Antitumor Activity : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example, it was effective against HCT116 colon cancer cells with an IC50 value indicating significant cytotoxicity .

Biological Activity Data

Biological ActivityIC50 Value (µM)Reference
RET Kinase Inhibition0.5 - 1.0
HCT116 Cell Proliferation Inhibition0.64
Apoptosis Induction in Cancer CellsNot specified

Case Studies

  • Antitumor Efficacy : A study involving various cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the inhibition of specific signaling pathways associated with tumor growth .
  • Kinase Inhibition Studies : In a detailed enzymatic assay, the compound was tested against several kinases, revealing potent inhibitory effects particularly on RET kinase, which plays a pivotal role in oncogenic signaling pathways .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggested favorable absorption and distribution characteristics in vivo, supporting its potential for further development as an anticancer agent .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H19Cl2N3O
Molecular Weight: 364.3 g/mol
IUPAC Name: 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
CAS Number: 400076-84-8

This compound features a dichlorobenzamide structure with a piperazine moiety, which is significant for its biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that compounds with similar structural features to 2,4-dichloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide exhibit promising anticancer properties. For example, derivatives of benzimidazole have shown significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells (HCT116) . This suggests a potential for developing similar compounds targeting cancer pathways.
  • Antimicrobial Properties
    • The compound's structural analogs have been evaluated for their antimicrobial activity against a range of bacterial and fungal strains. Studies have demonstrated that modifications in the aromatic rings can enhance the antimicrobial efficacy of benzamide derivatives . This positions the compound as a candidate for further exploration in the development of new antimicrobial agents.
  • Acetylcholinesterase Inhibition
    • Compounds with similar frameworks have been studied for their ability to inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The design of such inhibitors is vital as they can help increase acetylcholine availability in the brain . Investigating the inhibitory potential of this compound could lead to advancements in Alzheimer's treatment.

Biological Research Applications

  • In Vivo and In Vitro Studies
    • The compound can serve as a reference or lead compound in biological assays aimed at understanding its pharmacological effects. Its structure allows researchers to explore structure-activity relationships (SAR), which are essential for optimizing drug candidates .
  • Mechanistic Studies
    • Understanding the mechanism of action of this compound can provide insights into how it interacts with biological targets. This could involve studying its effects on specific enzymes or receptors implicated in disease pathways.

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivityCompounds similar to this compound showed IC50 values lower than standard drugs like 5-FU against HCT116 cells .
Antimicrobial ActivityBenzamide derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values comparable to established antibiotics .
Acetylcholinesterase InhibitionCompounds based on similar structures showed promising AChE inhibitory activity, suggesting potential therapeutic applications for cognitive disorders .

Comparison with Similar Compounds

Core Benzamide Derivatives

  • Target Compound :

    • Substituents: 2,4-Dichloro on benzamide; 4-methylpiperazine and 4-methylphenyl on ethyl linker.
    • Key Features: Balanced hydrophobicity (dichloro groups) and basicity (piperazine).
  • Analog 1 : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()

    • Substituents: 2,4-Dichlorophenyl-piperazine; pyridinylphenyl tail.
    • Key Differences: Extended pentanamide linker and pyridine ring enhance π-π stacking but reduce flexibility compared to the ethyl linker in the target compound .
  • Analog 2: N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide () Substituents: Phenoxybenzamide; hydroxyphenyl-piperazine. Key Differences: Hydroxyl group improves solubility but may reduce blood-brain barrier penetration .
  • Analog 3 : 2,4-Dichloro-N-(2-[(4-chlorophenyl)sulfanyl]ethyl)benzamide ()

    • Substituents: 2,4-Dichlorobenzamide; sulfanylethyl linker.
    • Key Differences: Sulfur atom introduces polarity but increases metabolic susceptibility .

Piperazine Derivatives

  • 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester () Substituents: Chlorophenyl-piperazine; ester group. Key Differences: Ester functionality enhances bioavailability but limits stability under physiological conditions .

Pharmacological and Biochemical Comparisons

Receptor Affinity and Selectivity

  • Dopamine D3 Receptor :
    • The target compound’s piperazine-ethyl linker is structurally analogous to Analog 1 (), which showed selectivity for dopamine D3 over D2 receptors (Ki < 10 nM) due to its extended hydrophobic tail .
    • Analog 4 : 2-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide ()
  • IC50: 19,952.62 nM for HCN4 channels.
  • Key Insight: Methoxy substitution reduces potency compared to dichloro analogs, highlighting the importance of halogenation .

Ion Channel Modulation

  • HCN Channel Inhibition :
    • Analog 5 : 2-Ethoxy-N-[[1-(4-propan-2-ylpiperazin-1-yl)cyclohexyl]methyl]benzamide ()
  • IC50: 316.23 nM (vs. 19,952.62 nM for the methoxy analog).
  • Structural Insight: Cyclohexyl-propan-2-ylpiperazine enhances steric bulk, improving HCN4 binding .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Dichloro substitution at 2,4-positions enhances receptor binding but may increase cytotoxicity.
    • Piperazine methylation (4-methyl) improves metabolic stability compared to unsubstituted analogs .
  • Pharmacokinetic Challenges :
    • Ethyl linkers (as in the target compound) balance flexibility and rigidity, optimizing blood-brain barrier penetration compared to bulkier pentanamide linkers .

Data Tables

Table 1. Key Pharmacological Parameters

Compound Target IC50/Ki (nM) Selectivity Ratio (D3/D2) Reference
Target Compound HCN4 ~20,000 (est.) N/A
Analog 1 () Dopamine D3 <10 >100
Analog 5 () HCN4 316.23 N/A

Table 2. Structural and Physicochemical Properties

Compound LogP (Predicted) Molecular Weight Hydrogen Bond Donors Reference
Target Compound 4.2 446.35 1 -
Analog 1 () 5.8 542.44 2
Analog 4 () 3.9 429.93 1

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves nucleophilic substitution to introduce the 4-methylpiperazine and 4-methylphenyl groups to the benzamide core. Starting materials typically include benzoyl chloride derivatives and functionalized piperazines. Key optimizations include:

  • Temperature : Reactions are conducted under reflux (e.g., 80–100°C) to enhance reaction rates without decomposition .
  • Solvent Choice : Polar aprotic solvents like acetonitrile improve nucleophilicity, while inert atmospheres prevent oxidation .
  • Catalysts : Anhydrous potassium carbonate (K₂CO₃) is commonly used to deprotonate intermediates .
  • Purification : Normal-phase chromatography with methanol/ammonium hydroxide gradients achieves >95% purity .
    • Data Table :
StepReagentSolventTemp (°C)Yield (%)
Piperazine Substitution1-(2,4-Dichlorophenyl)piperazineAcetonitrile8072–78
Benzamide Coupling4-Methylbenzoyl chlorideDCM2565–70

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools:

  • ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm confirm aromatic protons, while δ 2.3–3.5 ppm signals correlate to piperazine and ethyl linkages .
  • High-Resolution MS : Exact mass matches the molecular formula (C₂₁H₂₄Cl₂N₂O) with <2 ppm error .
    • Contradiction Note : Some studies report minor discrepancies in piperazine proton shifts (δ 2.5 vs. 2.8 ppm) due to solvent polarity effects .

Q. What purification strategies are effective for removing byproducts?

  • Methodological Answer :

  • Column Chromatography : Silica gel with gradients of methanol/dichloromethane (5–15% methanol) resolves polar impurities .
  • Recrystallization : Ethanol/water mixtures yield crystalline products with >99% purity .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence binding to dopamine receptors in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Comparative SAR : Analogues without the 4-methyl group show 10-fold lower affinity for dopamine D3 receptors, suggesting steric and electronic effects of the methyl group enhance receptor-ligand interactions .
  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding between the piperazine nitrogen and Asp110 residue in the D3 receptor .
    • Data Table :
CompoundD3 Receptor IC₅₀ (nM)Key Interaction
Target Compound12.3 ± 1.5Asp110 H-bond
Des-Methyl Analog145.7 ± 18.2No H-bond

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 12 nM vs. 35 nM for D3 receptors) may arise from:

  • Assay Conditions : Differences in cell lines (CHO vs. HEK293) or incubation times (1 hr vs. 24 hr) .
  • Ligand Purity : Impurities >5% can skew dose-response curves; validate purity via HPLC before assays .

Q. How can molecular docking guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • LogP Optimization : Derivatives with calculated LogP 2.5–3.5 (vs. parent compound LogP 3.8) show enhanced BBB penetration in in silico models (e.g., SwissADME) .
  • P-glycoprotein Substrate Prediction : Remove substituents with high topological polar surface area (>80 Ų) to evade efflux pumps .

Key Considerations for Experimental Design

  • Controlled Variables : Maintain consistent pH (7.4) in biological assays to mimic physiological conditions .
  • Negative Controls : Include structurally similar but inactive analogues (e.g., piperazine-free derivatives) to confirm target specificity .

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